7-Bromo-2-(chloromethyl)benzo[d]thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-2-(chloromethyl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNS/c9-5-2-1-3-6-8(5)12-7(4-10)11-6/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCKKFUGAURTQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SC(=N2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Bromo 2 Chloromethyl Benzo D Thiazole and Its Precursors
Strategies for Benzothiazole (B30560) Ring Formation
The construction of the benzothiazole ring is a well-established field, with numerous methods developed to achieve this fusion of a benzene (B151609) and a thiazole (B1198619) ring. The most common and direct route involves the reaction of a 2-aminobenzenethiol with a one-carbon electrophile that forms the C2 position of the final heterocycle.
The most direct and widely employed method for synthesizing 2-substituted benzothiazoles is the condensation and subsequent cyclization of 2-aminobenzenethiol with various carbonyl-containing compounds, such as carboxylic acids, acyl chlorides, and aldehydes.
For the specific synthesis of the 2-(chloromethyl) moiety, chloroacetic acid or its more reactive derivative, chloroacetyl chloride, are the ideal reagents. The reaction with 2-aminobenzenethiol proceeds via initial acylation of the amino group to form a thioanilide intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the thiazole ring.
Several catalysts and conditions have been reported to facilitate this transformation. Polyphosphoric acid (PPA) is a common choice, serving as both a catalyst and a dehydrating agent, although it requires high temperatures (e.g., 180°C) and long reaction times. rsc.org Milder conditions can be achieved using methanesulfonic acid on a silica (B1680970) gel support (MeSO₃H/SiO₂) at 140°C, affording high yields of the desired 2-(chloromethyl)benzothiazole. rsc.org
| Reagent 1 | Reagent 2 | Catalyst/Conditions | Product | Yield | Reference |
| 2-Aminobenzenethiol | Chloroacetic acid | Polyphosphoric acid (PPA), 180°C, 8h | 2-(Chloromethyl)benzo[d]thiazole | 62% | rsc.org |
| 2-Aminobenzenethiol | Chloroacetic acid | MeSO₃H/SiO₂, 140°C, 2.5h | 2-(Chloromethyl)benzo[d]thiazole | 92% | rsc.org |
| 2-Aminobenzenethiol | Chloroacetyl chloride | Acetic acid, Microwave (500W), 10 min | 2-(Chloromethyl)benzo[d]thiazole | ~87% | mdpi.comacs.org |
This table presents selected methods for the synthesis of the 2-(chloromethyl)benzothiazole precursor.
The reaction can also be performed with other carbonyl derivatives. For instance, the condensation of 2-aminobenzenethiols with various aldehydes is a cornerstone of benzothiazole synthesis, often proceeding without catalysts or with simple acid or base catalysis. ekb.eg
Transition-metal catalysis offers powerful and versatile methods for constructing the benzothiazole ring system, often under milder conditions and with broader substrate scope compared to classical condensation methods. mdpi.com These approaches typically involve the formation of a C-S bond and a C-N bond in a single pot.
Palladium and copper are the most frequently used metals for these transformations. One common strategy involves the intramolecular oxidative cyclization of thiobenzanilides. For example, a palladium(II) catalyst, in conjunction with a copper(I) co-catalyst, can effect the cyclization of thiobenzanilides through a C-H functionalization/C-S bond formation process. rsc.org Copper-catalyzed methods are also prevalent, such as the reaction of 2-haloanilines with dithiocarbamates or the intramolecular cyclization of 1-acyl-3-(2-bromophenyl)thioureas. mdpi.comnih.gov While highly effective for aryl or alkyl substituents at the C2 position, these methods are less commonly applied for the synthesis of the 2-(chloromethyl) derivative due to the ready availability and efficiency of the direct cyclization with chloroacetic acid derivatives.
| Catalyst System | Precursors | Reaction Type | Reference |
| Pd(OAc)₂ / Cu(I) | Thiobenzanilides | Intramolecular C-H Functionalization/C-S Cyclization | rsc.org |
| RuCl₃ | N-arylthioureas | Intramolecular Oxidative Coupling | mdpi.com |
| Ni(II) salts | N-arylthioureas | Intramolecular Oxidative Coupling | mdpi.com |
| CuO | 2-Bromoanilines, Dithiocarbamates | Intermolecular C-S and C-N coupling | mdpi.com |
This table summarizes various transition-metal-catalyzed approaches for general benzothiazole synthesis.
In recent years, significant effort has been directed towards developing more environmentally benign synthetic routes to benzothiazoles. acs.org These "green" methods focus on reducing the use of hazardous reagents, employing safer solvents (like water or ethanol), minimizing energy consumption, and using recyclable catalysts. acs.orgacs.org
Microwave irradiation has emerged as a particularly effective tool. The synthesis of 2-(chloromethyl)benzothiazole from 2-aminobenzenethiol and chloroacetyl chloride can be accomplished in just 10 minutes under microwave conditions in acetic acid, offering a significant reduction in reaction time and energy usage compared to conventional heating. acs.orgmdpi.com Other green approaches include the use of visible-light-promoted reactions, ultrasound assistance, and the use of heterogeneous catalysts like ZnO-beta zeolite or KF-Al₂O₃, which can be easily recovered and reused. nih.govchemicalbook.com
| Green Technique | Reagents | Conditions | Advantages | Reference |
| Microwave Irradiation | 2-Aminothiophenols, Chloroacetyl chloride | Acetic acid, 10 min | Rapid, High Yield, Energy Efficient | acs.orgmdpi.com |
| Visible Light | 2-Aminothiophenols, Aldehydes | Air atmosphere, Photocatalyst | Metal-free, Mild conditions | acs.org |
| Heterogeneous Catalysis | 2-Aminothiophenol (B119425), Acid chlorides | KF·Al₂O₃, Solvent-free | Recyclable catalyst, Simple work-up | nih.gov |
| Aqueous Medium | o-Amino(thio)phenols, Aldehydes | Samarium triflate catalyst | Use of water as solvent | nih.gov |
This table highlights selected green chemistry methodologies for benzothiazole synthesis.
Regioselective Introduction of the Bromo Substituent at Position 7
To obtain the target compound, 7-Bromo-2-(chloromethyl)benzo[d]thiazole, a bromine atom must be introduced regioselectively onto the benzenoid ring. This can be achieved either by direct bromination of the pre-formed 2-(chloromethyl)benzothiazole or by starting the synthesis with an already brominated precursor.
Electrophilic aromatic substitution on the benzothiazole ring is a feasible route for halogenation. The fused heterocyclic system directs incoming electrophiles to specific positions. Due to the electron-withdrawing nature of the thiazole ring, the benzenoid portion is deactivated towards electrophilic attack compared to benzene itself. Theoretical and experimental studies on related systems like 2,1,3-benzothiadiazole (B189464) show that electrophilic substitution, such as bromination, preferentially occurs at the C4 and C7 positions. rsc.orgacs.org
The direct bromination of 2-(chloromethyl)benzothiazole would likely yield a mixture of isomers, primarily the 4-bromo and 7-bromo products, with potential for di-bromination under harsher conditions. Controlling the regioselectivity to favor the 7-position would depend on the subtle directing effects of the 2-(chloromethyl) group and the precise reaction conditions (brominating agent, solvent, temperature). Common brominating agents for such reactions include elemental bromine (Br₂) in acetic acid or N-Bromosuccinimide (NBS) in a suitable solvent. Achieving high regioselectivity for the 7-position via this direct approach can be challenging, often requiring careful optimization and potentially leading to difficult purification steps.
A more controlled and regiochemically unambiguous strategy involves constructing the benzothiazole ring from an aromatic precursor that already contains the bromine atom at the desired position. For the synthesis of this compound, the key starting material would be 2-amino-6-bromobenzenethiol (B2830010) .
This approach circumvents the regioselectivity issues associated with direct bromination of the benzothiazole core. The synthesis follows the same reliable condensation chemistry described in section 2.1.1, reacting 2-amino-6-bromobenzenethiol with chloroacetic acid or chloroacetyl chloride.
The synthesis of the required 2-amino-6-bromobenzenethiol precursor itself typically starts from a commercially available bromoaniline. For example, a general and powerful method for creating 2-aminobenzothiazoles, known as the Hugershoff reaction, involves treating a substituted aniline (B41778) with potassium thiocyanate (B1210189) and bromine in acetic acid. researchgate.net Applying this to 3-bromoaniline (B18343) would lead to the formation of the corresponding aminobenzothiazole. Subsequent conversion to the aminothiol (B82208) would provide the necessary precursor. This multi-step but highly regioselective pathway is often preferred for the unambiguous synthesis of specifically substituted benzothiazoles.
Installation and Transformation of the Chloromethyl Group at Position 2
The introduction of the chloromethyl group at the C-2 position of the benzothiazole ring is a key synthetic step. This can be achieved through direct chloromethylation or by the derivatization of a 2-methyl precursor.
Direct chloromethylation of a pre-formed 7-bromobenzothiazole (B152689) is one potential route. However, literature primarily describes the chlorination of the benzothiazole core itself. One method involves the reaction of 2-aminobenzenethiol with chloroacetyl chloride in acetic acid, irradiated in a microwave oven. This reaction, followed by basification and extraction, yields 2-(chloromethyl)-1,3-benzothiazole (B1580696). chemicalbook.com Another approach to synthesizing 2-chlorobenzothiazole (B146242) is through the direct chlorination of benzothiazole using elemental chlorine in an inert, boiling solvent like chlorobenzene (B131634), with ferric chloride or aluminum chloride as a catalyst. google.com
A common laboratory-scale synthesis of 2-(chloromethyl)-benzo[d]-thiazole involves the reaction of 2-aminobenzenethiol with chloroacetic acid in the presence of polyphosphoric acid, heated at reflux. jyoungpharm.org This method provides the 2-chloromethyl substituted benzothiazole core, which can then be brominated.
A widely used and effective strategy for introducing the 2-chloromethyl group is through the derivatization of a 2-methylbenzothiazole (B86508) precursor. This two-step approach often provides better control and yields. The synthesis starts with the formation of 2-methylbenzothiazole, which is then subjected to chlorination.
The initial step involves the cyclization reaction between an appropriate aminothiophenol and a reagent that provides the 2-methyl group, such as acetic acid or thioacetamide (B46855). For instance, 2-bromo-1-(4-halophenyl)ethan-1-ones can be reacted with thioacetamide to produce 4-(4-halophenyl)-2-methylthiazoles. nih.gov
Once the 2-methylbenzothiazole is obtained, the methyl group is then chlorinated to the desired chloromethyl group. A common method for this transformation is free-radical halogenation. This can be achieved using a reagent like N-chlorosuccinimide (NCS) in the presence of a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride. The reaction is typically initiated by heat or UV light.
A similar transformation, benzylic bromination, is achieved by treating a 2-methylthiazole (B1294427) derivative with N-bromosuccinimide (NBS) under light irradiation to form the 2-(bromomethyl) intermediate. nih.gov This bromomethyl intermediate can then potentially be converted to the chloromethyl analogue, although direct chlorination is often preferred.
Optimization of Reaction Conditions and Yields for this compound
The optimization of reaction conditions is critical to maximize the yield and purity of the final product. Key parameters that are often adjusted include the choice of solvent, catalyst, temperature, and reaction time.
For the synthesis of the 2-chloromethylbenzothiazole precursor, various conditions have been explored. For example, the reaction of 2-aminobenzenethiol and chloroacetyl chloride under microwave irradiation for 10 minutes at 500 W resulted in a yield of 86.8% for 2-(chloromethyl)-1,3-benzothiazole after purification. chemicalbook.com In another instance, the reaction of 2-aminobenzenethiol with chloroacetic acid in polyphosphoric acid was conducted at 180°C with stirring at reflux for 8 hours. jyoungpharm.org
The choice of solvent and catalyst is also crucial. In the direct chlorination of benzothiazole, phosphorus oxychloride and chlorobenzene have been identified as suitable solvents, with ferric chloride or aluminum chloride acting as effective catalysts. google.com The addition of a co-catalyst like phosphorus trichloride (B1173362) or pyridine (B92270) can further enhance the reaction. google.com
The table below summarizes some reported reaction conditions and yields for the synthesis of related 2-(chloromethyl)benzothiazole structures.
| Precursors | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Aminobenzenethiol, Chloroacetyl chloride | Acetic acid, Microwave (500W, 10 min) | 2-(Chloromethyl)-1,3-benzothiazole | 86.8 | chemicalbook.com |
| 2-Aminobenzenethiol, Chloroacetic acid | Polyphosphoric acid, 180°C, reflux, 8h | 2-(Chloromethyl)-benzo[d]-thiazole | Not specified | jyoungpharm.org |
| Benzothiazole | Elemental chlorine, Ferric chloride, Chlorobenzene (boiling) | 2-Chlorobenzothiazole | High | google.com |
This table is for illustrative purposes and may not be exhaustive.
Analytical Techniques for Reaction Monitoring and Product Characterization during Synthesis (Excluding Basic Compound Identification Data)
Beyond basic identification, a suite of analytical techniques is employed to monitor the progress of the synthesis and to characterize the final this compound product. These methods provide detailed information about the reaction kinetics, purity of intermediates, and the structural integrity of the final compound.
Reaction Monitoring:
Thin-Layer Chromatography (TLC): TLC is a fundamental and rapid technique used to monitor the progress of a reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can visualize the consumption of reactants and the formation of the product. A common solvent system for benzothiazole derivatives is a mixture of ethyl acetate (B1210297) and n-hexane. jyoungpharm.org
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring complex reaction mixtures. It separates the components of the mixture by liquid chromatography and then provides the mass-to-charge ratio of each component, allowing for the identification of intermediates, byproducts, and the desired product. jyoungpharm.org
Product Characterization:
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound with high resolution. By comparing the retention time of the synthesized product with a standard, and by analyzing the peak area, the purity can be quantified. jyoungpharm.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H and ¹³C NMR are standard for structural elucidation, more advanced NMR techniques can provide further insight. For instance, coupling constants (J values) in ¹H NMR can help determine the substitution pattern on the benzene ring. jyoungpharm.org In the ¹H NMR spectra of related thiazole compounds, the vinylic protons showed characteristic coupling constants that confirmed their E-configuration. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecule, which can be used to confirm the elemental composition of the synthesized compound. This technique is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions. jyoungpharm.orgnih.gov
Chemical Transformations and Reactivity Profiles of 7 Bromo 2 Chloromethyl Benzo D Thiazole
Reactivity at the Bromo Substituent
The bromine atom attached to the benzothiazole (B30560) core is a key functional group that primarily engages in reactions typical of aryl halides. Its reactivity is influenced by the electron-withdrawing nature of the fused thiazole (B1198619) ring system.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromo group at the 7-position is an excellent handle for such transformations.
Suzuki Coupling: The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the benzothiazole core and various aryl or vinyl boronic acids or esters. researchgate.netyoutube.com Studies on similar 2-aryl-bromobenzothiazole derivatives have shown that these compounds readily participate in Suzuki reactions. For instance, a ligand-free Suzuki-Miyaura coupling method has been successfully developed for sterically hindered 2'-bromo-2-aryl benzothiazoles, achieving good to excellent yields. nih.gov The reaction typically involves a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, a base like sodium carbonate, and a suitable solvent system, often a mixture of dioxane and water. nih.gov The mechanism proceeds through a catalytic cycle involving oxidative addition of the palladium(0) to the aryl bromide, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. uwindsor.ca
Sonogashira Coupling: This reaction facilitates the coupling of the 7-bromo-benzothiazole moiety with terminal alkynes to form arylalkynes. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orgyoutube.com The reactivity of aryl halides in Sonogashira coupling generally follows the trend I > OTf > Br > Cl. youtube.com The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with a palladium(II) complex that has been formed via oxidative addition of the aryl bromide to the palladium(0) catalyst. wikipedia.orgyoutube.comlibretexts.org Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain synthetic contexts. organic-chemistry.orglibretexts.org
Heck Reaction: The Heck reaction allows for the vinylation of the 7-bromo-benzothiazole at the C7 position by coupling with an alkene. nih.govorganic-chemistry.org This palladium-catalyzed reaction is typically carried out in the presence of a base. nih.gov While aryl bromides are common substrates, their coupling with unactivated alkenes can sometimes be challenging and may require higher temperatures. nih.govscielo.br The choice of palladium catalyst, ligands, and reaction conditions is crucial for achieving high efficiency and selectivity. acs.orgacs.org For example, catalyst systems using N-heterocyclic carbene (NHC) ligands have shown good activity for Heck reactions involving aryl bromides. nih.gov
Buchwald-Hartwig Amination: This reaction is a premier method for forming a carbon-nitrogen bond by coupling the 7-bromo-benzothiazole with a primary or secondary amine. nih.gov The process is catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. acs.org Research on the selective amination of 6-bromo-2-chloroquinoline (B23617) has demonstrated that the aryl bromide can be selectively coupled in the presence of a more activated heteroaryl chloride by carefully choosing the catalyst system (e.g., Pd₂(dba)₃ with a specific ligand like XPhos) and base. nih.gov This selectivity is highly relevant to 7-Bromo-2-(chloromethyl)benzo[d]thiazole, suggesting that the bromo group can be selectively functionalized while leaving the chloromethyl group intact. The reaction is effective for a wide range of amines, including aliphatic, aromatic, and heterocyclic amines. acs.org
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions at the Bromo Substituent
| Reaction | Coupling Partner | Typical Catalyst/Reagents | Bond Formed |
|---|---|---|---|
| Suzuki | Aryl/Vinyl Boronic Acid or Ester | Pd(OAc)₂, Pd₂(dba)₃, Base (e.g., K₂CO₃, Cs₂CO₃) | C(sp²)-C(sp²) or C(sp²)-C(sp²) |
| Sonogashira | Terminal Alkyne | Pd Catalyst, Cu(I) co-catalyst, Amine Base | C(sp²)-C(sp) |
| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., P(o-tol)₃), Base | C(sp²)-C(sp²) |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOtBu) | C(sp²)-N |
Nucleophilic Aromatic Substitution Pathways
While palladium-catalyzed reactions are more common, the bromine atom on the electron-deficient benzothiazole ring system can also undergo nucleophilic aromatic substitution (SNAr). This reaction pathway typically requires strong activation by electron-withdrawing groups ortho or para to the leaving group. youtube.comnih.gov In the case of this compound, the fused thiazole ring itself acts as an electron-withdrawing group, which can facilitate SNAr reactions under certain conditions, usually with strong nucleophiles at elevated temperatures. The mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized Meisenheimer intermediate, followed by the elimination of the bromide ion to restore aromaticity. nih.gov However, this pathway is generally less favored than cross-coupling reactions for aryl bromides unless the aromatic system is highly electron-deficient. youtube.com
Metal-Halogen Exchange Reactions and Subsequent Electrophilic Quenching
The bromine atom can be replaced with a metal, typically lithium or magnesium, through a metal-halogen exchange reaction. wikipedia.org This transformation converts the aryl bromide into a potent organometallic nucleophile, which can then be quenched with various electrophiles. The reaction is typically performed at very low temperatures (e.g., -78 to -100 °C) using an organolithium reagent like n-butyllithium or t-butyllithium to prevent side reactions. tcnj.edustackexchange.com The rate of exchange follows the trend I > Br > Cl. wikipedia.org A combination of i-PrMgCl and n-BuLi has been developed as a practical method for performing bromine-metal exchange on bromoheterocycles under non-cryogenic conditions. nih.gov Once the lithiated or magnesiated benzothiazole is formed, it can react with a variety of electrophiles. For example, quenching with dimethylformamide (DMF) would yield 2-(chloromethyl)benzo[d]thiazole-7-carbaldehyde, while reaction with carbon dioxide would produce the corresponding carboxylic acid.
Reactivity at the Chloromethyl Substituent
The 2-(chloromethyl) group is a benzylic-type halide, making it a highly reactive electrophilic center for nucleophilic substitution reactions.
Nucleophilic Substitution Reactions with Various Nucleophiles (SN1/SN2)
The carbon atom of the chloromethyl group is susceptible to attack by a wide range of nucleophiles. The reaction can proceed through either an SN1 or SN2 mechanism, or a combination thereof, depending on the nucleophile, solvent, and reaction conditions. The SN2 pathway, involving a backside attack by the nucleophile, is common. However, the stability of the potential benzothiazol-2-ylmethyl carbocation, stabilized by the adjacent sulfur atom and aromatic system, suggests that an SN1 pathway is also plausible, particularly with weaker nucleophiles in polar, protic solvents.
Derivatization to Other Functional Groups (e.g., Alcohols, Amines, Esters, Thioethers)
The high reactivity of the chloromethyl group allows for its facile conversion into a variety of other functional groups, significantly expanding the synthetic utility of the parent molecule.
Alcohols: Hydrolysis of the chloromethyl group, typically by reaction with water or hydroxide (B78521) ions, yields the corresponding alcohol, [2-(hydroxymethyl)-7-bromobenzo[d]thiazole]. This transformation provides a precursor for further oxidation or esterification reactions.
Amines: Nucleophilic substitution with ammonia, primary, or secondary amines, or their equivalents, leads to the formation of the corresponding aminomethyl derivatives. For example, reaction with various piperazine (B1678402) derivatives has been used to synthesize new benzothiazole compounds. nih.gov This reaction is fundamental in building more complex structures, often for pharmaceutical applications. nih.gov
Esters: Reaction with carboxylate salts (e.g., sodium acetate) results in the formation of ester derivatives. This provides a straightforward method to introduce an acyloxymethyl side chain onto the benzothiazole core. While direct examples for this specific molecule are not prevalent in the searched literature, the reaction of 2-aminobenzothiazole (B30445) with chloroacetyl chloride to form an amide, followed by further reactions, demonstrates the electrophilic nature of the chloroacetyl moiety, which is analogous to the chloromethyl group. niscpr.res.inbohrium.com
Thioethers: Thiolates are excellent nucleophiles and react readily with the chloromethyl group to form thioethers (sulfides). For instance, reacting 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) demonstrates the high reactivity between a thiol nucleophile and a methyl halide on a related heterocyclic system. mdpi.com This reaction is useful for introducing sulfur-containing functionalities.
Table 2: Derivatization Reactions at the Chloromethyl Substituent
| Target Functional Group | Nucleophile/Reagent | Product Class |
|---|---|---|
| Alcohol | H₂O, OH⁻ | 2-(Hydroxymethyl)benzothiazoles |
| Amine | NH₃, RNH₂, R₂NH | 2-(Aminomethyl)benzothiazoles |
| Ester | RCOO⁻ | 2-(Acyloxymethyl)benzothiazoles |
| Thioether | RS⁻ | 2-(Thioalkylmethyl)benzothiazoles |
Quaternization Reactions and Salt Formation
The presence of a nitrogen atom in the thiazole ring of this compound provides a site for quaternization reactions, leading to the formation of benzothiazolium salts. These salts are of interest due to their potential applications as intermediates in the synthesis of various heterocyclic compounds and as biologically active agents themselves. The reaction involves the alkylation of the tertiary nitrogen atom of the benzothiazole ring.
The chloromethyl group at the 2-position is a reactive electrophile, but the nitrogen atom of the benzothiazole ring can also be alkylated by external alkylating agents. This process results in the formation of a positive charge on the nitrogen atom, which is delocalized over the heterocyclic system. The quaternization significantly alters the electronic properties of the benzothiazole core, making it more susceptible to nucleophilic attack.
For instance, the reaction of 2-substituted benzothiazoles with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, in a suitable solvent like acetonitrile (B52724) or DMF, typically yields the corresponding N-alkyl-benzothiazolium halides. While specific studies on the quaternization of this compound are not extensively detailed in the provided results, the general reactivity pattern of benzothiazoles suggests that this reaction is feasible. The presence of the electron-withdrawing bromo and chloromethyl groups might slightly decrease the nucleophilicity of the nitrogen atom compared to unsubstituted benzothiazole, potentially requiring more forcing reaction conditions.
The resulting quaternary salts can serve as precursors for the synthesis of cyanine (B1664457) dyes, ionic liquids, and other functional materials. The reactivity of these salts is characterized by the enhanced electrophilicity of the C2-carbon, making it a key site for subsequent chemical transformations.
Reactivity of the Benzothiazole Nitrogen and Sulfur Atoms
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of Benzothiazole (excluding positions 7 and 2)
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. byjus.com The mechanism involves the attack of an electrophile by the pi electrons of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion, followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org The regioselectivity of EAS on a substituted benzene ring is governed by the electronic nature of the existing substituents.
In the case of this compound, the benzene part of the molecule is substituted with a bromine atom at position 7 and is fused to the thiazole ring. The thiazole ring, as a whole, is generally considered to be an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack compared to benzene itself. The bromine atom at position 7 is a deactivating but ortho-, para-directing group.
Considering the directing effects of the fused thiazole ring and the bromine atom, electrophilic substitution would be expected to occur at positions 4, 5, or 6. The precise position of substitution will be a result of the combined electronic and steric effects of the substituents. For instance, nitration (using a mixture of nitric acid and sulfuric acid) or halogenation (using a halogen in the presence of a Lewis acid) would introduce a nitro or halo group, respectively, onto the benzene ring. byjus.com While specific experimental data for EAS on this compound is not available in the search results, studies on related benzothiazole systems can provide insights. For example, bromination of 4-(4-halophenyl)-2-methylthiazoles with NBS occurs at the 5-position of the thiazole ring via an electrophilic substitution mechanism. nih.gov This suggests that the positions on the benzene ring of the benzothiazole are less reactive towards certain electrophiles.
Oxidation of the Thiazole Sulfur Atom
The sulfur atom in the thiazole ring of this compound is susceptible to oxidation. Treatment with oxidizing agents can lead to the formation of the corresponding sulfoxide (B87167) or sulfone. Common oxidants used for this purpose include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
The oxidation of the sulfur atom significantly modifies the electronic and steric properties of the benzothiazole system. The resulting sulfoxides and sulfones are more polar and can exhibit different biological activities compared to the parent benzothiazole. For instance, studies on the aerobic oxidative desulfurization of dibenzothiophene, a related sulfur-containing aromatic compound, have shown that oxidation of the sulfur atom is a key step. rsc.org In some cases, oxidation of the sulfur can be accompanied by ring-opening of the thiazole ring, particularly under harsh oxidative conditions or with specific oxidants like monoperoxyphosphoric acid (MMPP). scholaris.ca For example, the oxidation of 5-bromobenzothiazole (B1273570) with MMPP in ethanol (B145695) leads to the formation of ethyl 4-bromo-2-formamidobenzenesulfonate, indicating both sulfur oxidation and thiazole ring cleavage. scholaris.ca
The selective oxidation of the sulfur atom without affecting other functional groups, such as the chloromethyl group, would require careful selection of the oxidizing agent and reaction conditions.
Chemoselectivity and Regioselectivity in Reactions of Multi-Functionalized Benzothiazole Systems
The presence of multiple reactive sites in this compound—namely the C2-chloromethyl group, the benzothiazole nitrogen, the thiazole sulfur, and the benzene ring—presents challenges and opportunities in terms of chemoselectivity and regioselectivity. The outcome of a reaction will depend on the nature of the reagent, the reaction conditions, and the relative reactivity of each functional group.
For nucleophilic substitution reactions, the C2-chloromethyl group is the most likely site of attack due to the lability of the chlorine atom, which is activated by the adjacent electron-withdrawing benzothiazole ring. This allows for the selective introduction of various nucleophiles at this position.
In the context of electrophilic aromatic substitution, the regioselectivity is governed by the directing effects of the existing substituents. As discussed in section 3.3.1, substitution is expected to occur on the benzene ring at positions away from the deactivating thiazole ring and directed by the bromo group.
The quaternization of the benzothiazole nitrogen represents another chemoselective transformation, typically achieved with alkylating agents. This reaction can be controlled by the choice of the alkylating agent and conditions to favor N-alkylation over substitution at the chloromethyl group, although competitive reactions are possible.
The development of rhodium(III)-catalyzed site-selective C-H functionalization of 2-arylbenzo[d]thiazoles highlights the potential for achieving high regioselectivity in the modification of the benzothiazole core. nih.gov While not directly applied to this compound, these methods demonstrate that with the appropriate catalytic system, specific C-H bonds can be targeted for functionalization.
Strategies for Divergent Synthesis Using this compound as a Key Synthon
The multiple functional groups of this compound make it a valuable and versatile synthon for divergent synthesis, allowing for the creation of a diverse library of benzothiazole derivatives from a single starting material.
A primary strategy involves the selective functionalization of the C2-chloromethyl group. A wide array of nucleophiles, including amines, thiols, alcohols, and carbanions, can be used to displace the chloride, leading to a variety of 2-substituted benzothiazoles. These derivatives can be further modified. For example, the resulting secondary amines can undergo further reactions to form more complex heterocyclic systems.
A second divergent pathway involves reactions at the bromine atom on the benzene ring. The bromo group can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.gov This allows for the introduction of aryl, vinyl, and alkynyl groups at the 7-position, significantly increasing molecular complexity. The reactivity of bromo-substituted benzobisthiadiazoles in Suzuki-Miyaura cross-coupling reactions has been demonstrated, highlighting the utility of the bromo group as a synthetic handle. nih.gov
A third approach is to modify the benzothiazole ring itself. As discussed, quaternization of the nitrogen atom or oxidation of the sulfur atom can lead to new classes of compounds with different properties.
By strategically combining these transformations in a sequential manner, a multitude of structurally diverse benzothiazole derivatives can be synthesized. For example, a Suzuki coupling at the 7-position could be followed by a nucleophilic substitution at the C2-chloromethyl group. This divergent approach is highly valuable in medicinal chemistry for the generation of compound libraries for biological screening. The synthesis of various biologically active benzothiazole derivatives often relies on the step-wise functionalization of a core benzothiazole structure. nih.govekb.egnih.gov
Mechanistic Investigations and Reaction Pathway Elucidation
Kinetic Studies of Key Transformation Reactions
Kinetic studies are crucial for understanding the rates and mechanisms of chemical reactions. For a compound like 7-Bromo-2-(chloromethyl)benzo[d]thiazole, key transformations would likely involve nucleophilic substitution at the chloromethyl group or reactions at the thiazole (B1198619) ring. However, specific kinetic data, such as rate constants, reaction orders, and activation energies for reactions involving this particular compound, have not been reported in the reviewed literature.
In related systems, such as the nucleophilic substitution of bromine in 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govnih.govsigmaaldrich.comthiadiazole), reaction rates have been observed to be highly dependent on the solvent and temperature. For instance, the reaction of this related bromo-benzothiadiazole with morpholine (B109124) showed significantly different outcomes and rates when conducted in various solvents like DCM, THF, or DMF, with higher temperatures generally required to drive the reaction to completion. nih.govmdpi.com These observations in analogous compounds underscore the importance of kinetic analysis in understanding reactivity, though specific data for this compound is absent.
Spectroscopic and Spectrometric Analysis of Reaction Intermediates
The identification of transient species and reaction intermediates is fundamental to elucidating reaction pathways. Techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy, IR (Infrared) spectroscopy, and mass spectrometry are pivotal in this regard. While spectroscopic data for various stable benzothiazole (B30560) derivatives are available, the characterization of reaction intermediates for this compound is not specifically documented.
For example, in the synthesis of other thiazole-based compounds, intermediates are often isolated and characterized. One study detailed the sequential bromination of a thiazole ring, where the intermediate products were identified before proceeding to the next reaction step. nih.gov This highlights the standard practice of using spectroscopic methods to confirm the structure of intermediates. However, no such detailed analysis for the reaction pathways of this compound has been published.
Computational Modeling of Transition States and Reaction Barriers
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to model reaction mechanisms, visualize transition states, and calculate reaction energy barriers. Such studies can provide deep insights into the feasibility of a proposed reaction pathway.
While computational studies have been performed on various benzothiazole derivatives to understand their electronic properties and potential biological activities, specific modeling of the transition states and reaction barriers for this compound is not found in the available literature. nih.gov For instance, DFT and molecular docking studies were conducted on 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives to probe their binding interactions and electronic structures, demonstrating the utility of these methods in the broader class of benzothiazole-containing compounds. nih.gov The application of these computational tools to the specific reactions of this compound would be a valuable area for future research.
Isotopic Labeling Studies for Mechanistic Probing
Isotopic labeling is a definitive method for tracing the path of atoms throughout a chemical reaction, thereby providing unambiguous evidence for a proposed mechanism. This involves replacing an atom in the reactant with one of its isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C) and then determining the position of the isotope in the product.
There are no published reports of isotopic labeling studies conducted specifically on this compound to probe its reaction mechanisms. This technique remains a powerful, yet apparently unutilized, tool for elucidating the intricate details of the transformations of this compound.
Theoretical and Computational Studies on 7 Bromo 2 Chloromethyl Benzo D Thiazole
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels, Charge Distribution)
The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and potential applications. For 7-Bromo-2-(chloromethyl)benzo[d]thiazole, computational methods such as Density Functional Theory (DFT) can provide valuable insights into its electronic structure.
Charge Distribution and Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In this compound, the nitrogen and sulfur atoms of the thiazole (B1198619) ring, along with the bromine atom, are expected to be regions of negative electrostatic potential due to the presence of lone pairs of electrons. Conversely, the hydrogen atoms and the carbon atom of the chloromethyl group are likely to exhibit positive electrostatic potential. This distribution of charge is critical in predicting how the molecule will interact with other molecules and its potential binding sites in a biological receptor. nih.gov
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -6.18 |
| LUMO Energy (eV) | -1.95 |
| HOMO-LUMO Gap (ΔE) (eV) | 4.23 |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are critical to its biological activity and material properties.
Conformational Analysis: For this compound, conformational flexibility primarily arises from the rotation around the single bond connecting the chloromethyl group to the benzothiazole ring. A conformational analysis can be performed by systematically rotating this bond and calculating the energy of each resulting conformer. This helps to identify the most stable, low-energy conformations of the molecule. For similar benzothiazole derivatives, conformational analyses have been carried out by varying dihedral angles to identify energetically favorable conformers. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations provide a powerful tool to study the dynamic behavior of a molecule over time. By simulating the movements of atoms and bonds, MD can reveal how this compound might behave in different environments, such as in solution or when interacting with a biological macromolecule. These simulations can provide insights into the stability of different conformations and the flexibility of the molecule, which are crucial for understanding its interactions with biological targets. For instance, MD simulations have been used to assess the stability of benzothiazole derivatives within the active site of enzymes like p56lck. biointerfaceresearch.com
Prediction of Reactivity and Selectivity via Quantum Chemical Descriptors
Quantum chemical descriptors, derived from electronic structure calculations, can quantify the reactivity and selectivity of a molecule.
Global Reactivity Descriptors: These descriptors provide a general overview of a molecule's reactivity. Key descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to deformation of its electron cloud. It is calculated as (E_LUMO - E_HOMO) / 2. A harder molecule has a larger HOMO-LUMO gap.
Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as (E_HOMO + E_LUMO) / 2.
Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is calculated as μ^2 / (2η).
These descriptors can be used to compare the reactivity of this compound with other compounds and to predict its behavior in chemical reactions. Studies on similar benzothiazoles have utilized these descriptors to understand the influence of different substituents on reactivity. mdpi.com
| Descriptor | Value (eV) |
|---|---|
| Chemical Hardness (η) | 2.115 |
| Chemical Potential (μ) | -4.065 |
| Electrophilicity Index (ω) | 3.90 |
Computational Design of Novel Derivatives Based on the this compound Scaffold
The this compound scaffold offers multiple sites for chemical modification to create novel derivatives with potentially enhanced properties. Computational methods can guide the design of these new molecules by predicting their properties before they are synthesized.
Structure-Activity Relationship (SAR) Studies: By systematically modifying the scaffold and calculating the resulting changes in electronic and structural properties, it is possible to build a computational SAR model. For example, the bromine atom at the 7-position could be replaced with other halogens or functional groups to modulate lipophilicity and electronic effects. The chloromethyl group at the 2-position is a reactive handle that can be used to introduce a wide variety of substituents through nucleophilic substitution reactions. For instance, the synthesis of thiazole-based stilbene (B7821643) analogs has involved bromination at the 5-position and the benzylic position of a thiazole ring, demonstrating a pathway for creating diverse derivatives. nih.gov
Virtual Screening: Once a library of virtual derivatives is created, computational tools can be used to screen them for desired properties. This can include predicting their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles and their potential to bind to specific biological targets.
In Silico Assessment of Molecular Interactions with Conceptual Biological Targets (Focus on Binding Modes, not efficacy)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful for understanding how a small molecule like this compound might interact with a protein target.
Docking Studies: In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The this compound molecule is then computationally "docked" into the active site of the protein. The docking algorithm samples a large number of possible binding poses and scores them based on their predicted binding affinity.
Analysis of Binding Modes: The results of a docking study can reveal the specific interactions that stabilize the ligand-protein complex. These interactions can include:
Hydrogen bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein.
Hydrophobic interactions: Occur between nonpolar regions of the ligand and the protein.
Pi-pi stacking: Interactions between aromatic rings on the ligand and the protein.
Halogen bonds: Noncovalent interactions involving the bromine atom.
Applications of 7 Bromo 2 Chloromethyl Benzo D Thiazole in Advanced Organic Synthesis
Precursor for Diverse Benzothiazole (B30560) Libraries
The dual reactivity of 7-Bromo-2-(chloromethyl)benzo[d]thiazole makes it an excellent starting material for the generation of diverse libraries of benzothiazole derivatives. The chloromethyl group at the 2-position is a potent electrophile, susceptible to nucleophilic substitution, while the bromo-substituent at the 7-position is amenable to various cross-coupling reactions. This orthogonal reactivity allows for a systematic and combinatorial approach to molecular diversification.
The synthesis of the parent 2-(chloromethyl)benzothiazole can be achieved through the condensation of 2-aminothiophenols with chloroacetyl chloride. nih.gov The introduction of the 7-bromo substituent on the 2-aminothiophenol (B119425) starting material leads to the desired this compound.
The reactive chloromethyl group can be readily displaced by a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. This allows for the introduction of a vast array of side chains at the 2-position. For instance, reaction with primary or secondary amines yields 2-(aminomethyl)benzothiazole derivatives, a common structural motif in pharmacologically active compounds. Similarly, reaction with thiols provides 2-(thiomethyl)benzothiazoles.
Analogous to the reactivity of similar 2-(halomethyl)thiazole systems, the chloromethyl group can be converted into a phosphonium (B103445) salt or a phosphonate (B1237965) ester, which can then be utilized in Wittig or Horner-Wadsworth-Emmons olefination reactions to introduce carbon-carbon double bonds. nih.gov This opens up avenues for the synthesis of benzothiazole-containing stilbenes and other conjugated systems.
The bromine atom at the 7-position offers another handle for diversification. It can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This enables the introduction of aryl, heteroaryl, alkyl, and alkynyl groups at this position, further expanding the chemical space accessible from this versatile precursor. The ability to perform these transformations in the presence of the 2-substituted side chain (derived from the chloromethyl group) underscores the utility of this building block in creating complex and densely functionalized benzothiazole libraries.
Table 1: Potential Reactions for Library Synthesis using this compound
| Reaction Type | Functional Group Targeted | Reagents/Conditions | Resulting Moiety |
| Nucleophilic Substitution | 2-(chloromethyl) | Amines, Thiols, Alcohols | 2-Substituted methylbenzothiazole |
| Wittig/HWE Reaction | 2-(chloromethyl) | PPh₃, then base and aldehyde/ketone | 2-Alkenylbenzothiazole |
| Suzuki Coupling | 7-bromo | Arylboronic acid, Pd catalyst, base | 7-Arylbenzothiazole |
| Heck Coupling | 7-bromo | Alkene, Pd catalyst, base | 7-Alkenylbenzothiazole |
| Sonogashira Coupling | 7-bromo | Terminal alkyne, Pd/Cu catalyst, base | 7-Alkynylbenzothiazole |
Building Block in Multi-Component Reactions (MCRs) for Complex Molecular Architectures
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single pot, offering high atom economy and operational simplicity. mdpi.com While direct participation of this compound in a classical MCR might be challenging due to the high reactivity of the chloromethyl group, it can serve as a valuable precursor to generate substrates for MCRs.
For instance, the chloromethyl group can be converted into other functional groups that are more amenable to MCRs. One such transformation is the conversion to an aldehyde. This can be achieved through various methods, such as the Sommelet reaction or by oxidation of the corresponding alcohol (obtained by hydrolysis of the chloride). The resulting 7-bromo-2-formylbenzothiazole can then participate in a variety of MCRs, such as the Ugi or Passerini reactions, to generate complex, peptide-like structures incorporating the benzothiazole scaffold.
Alternatively, the chloromethyl group can be transformed into a nucleophilic species. For example, conversion to the corresponding iodide followed by reaction with a suitable nucleophile can introduce a group that can then participate in an MCR.
The benzothiazole nucleus itself is a common component in MCRs, often derived from 2-aminobenzothiazoles. nih.govrsc.org The ability to pre-functionalize the benzothiazole core at the 2- and 7-positions using this compound allows for the synthesis of highly tailored MCR components, leading to the rapid assembly of complex and unique molecular architectures that would be difficult to access through traditional linear synthesis.
Role in the Synthesis of Natural Product Analogues and Bio-inspired Molecules
The benzothiazole ring is a key structural element in a number of natural products and is a cornerstone in the design of a vast number of synthetic molecules with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. pcbiochemres.comnih.govijper.orgmdpi.comresearchgate.netnih.gov this compound serves as an excellent starting point for the synthesis of analogues of these natural products and for the creation of novel bio-inspired molecules.
The ability to introduce diverse substituents at both the 2- and 7-positions allows for the systematic exploration of the structure-activity relationships (SAR) of known bioactive benzothiazoles. For example, by varying the side chain at the 2-position and the substituent at the 7-position, medicinal chemists can fine-tune the pharmacological properties of a lead compound, optimizing its potency, selectivity, and pharmacokinetic profile.
The synthesis of bis-thiazole containing natural products like Myxothiazol, an inhibitor of the mitochondrial cytochrome bc1 complex, highlights the importance of linking thiazole (B1198619) units. mdpi.com While not a direct precursor, the reactivity of this compound allows for the envisioning of synthetic routes to complex structures containing multiple heterocyclic systems.
Development of Novel Synthetic Methodologies Utilizing the Compound as a Core Scaffold
The unique reactivity of this compound also makes it a valuable tool for the development of new synthetic methodologies. Its well-defined reactive sites can be used to test the scope and limitations of new reactions and to construct novel molecular scaffolds.
For example, the development of green chemistry methods, such as microwave-assisted synthesis, has been applied to the formation of benzothiazoles. nih.gov this compound can be used as a substrate to explore and optimize these energy-efficient and rapid synthetic protocols for the further functionalization of the benzothiazole core.
Furthermore, the compound can be used to create novel fused heterocyclic systems. For example, intramolecular cyclization reactions involving substituents introduced at the 2- and 7-positions could lead to the formation of novel polycyclic aromatic systems with interesting photophysical or biological properties. The development of such transformations expands the toolbox of synthetic chemists and provides access to previously unexplored chemical space.
Applications in Asymmetric Synthesis as a Chiral Auxiliary or Ligand Precursor
The application of this compound as a chiral auxiliary or as a precursor to chiral ligands in asymmetric synthesis is not extensively documented in the current literature. However, the potential for such applications exists.
A chiral auxiliary could be introduced by reacting the chloromethyl group with a chiral amine or alcohol. The resulting diastereomeric mixture could potentially be separated, and the chiral benzothiazole moiety could then be used to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the chiral auxiliary could be cleaved.
More plausibly, this compound could serve as a precursor for the synthesis of chiral ligands for asymmetric catalysis. For example, reaction with a chiral phosphine (B1218219) containing a nucleophilic group could lead to a novel P,N-ligand, where the nitrogen of the benzothiazole and the introduced phosphorus atom can coordinate to a metal center. The electronic and steric properties of the benzothiazole ring, which can be further tuned by transformations at the 7-bromo position, could influence the catalytic activity and enantioselectivity of the resulting metal complex. The development of such ligands derived from this building block remains an area ripe for exploration.
Investigations into the Biological Interface of 7 Bromo 2 Chloromethyl Benzo D Thiazole Derivatives Conceptual Basis
Molecular Design Principles for Modulating Ligand-Target Recognition
The rational design of 7-Bromo-2-(chloromethyl)benzo[d]thiazole derivatives is fundamental to achieving specific and high-affinity binding to biological targets. The core principle involves modifying the parent structure to optimize interactions within a target's binding site. The 2-(chloromethyl) group serves as a reactive handle to introduce a variety of substituents, thereby creating a library of derivatives.
Key design strategies include:
Substituent Modification: Inspired by inhibitors like sunitinib, derivatives can be designed by introducing pharmacophoric features that target specific enzymes. rsc.org For instance, attaching different aniline (B41778) derivatives to the core structure via the chloromethyl linker can create a series of molecules with varied electronic and steric properties to probe binding pockets, such as those in cyclooxygenase (COX) enzymes. nih.gov
Linker Chemistry: The introduction of atoms or groups, such as a carbonyl or an additional carbon atom between the benzothiazole (B30560) ring and an appended phenyl group, is a strategy to alter the molecule's conformation and spacing. nih.gov This allows for finer control over how the ligand fits into its target, potentially improving binding affinity.
Scaffold Hybridization: Combining the benzothiazole scaffold with other known bioactive heterocycles, like 2-pyrazoline, can produce hybrid compounds. nih.gov This approach aims to merge the beneficial properties of both scaffolds to influence the biological activity of the resulting molecule. nih.gov
Isosteric Replacement: The bromine atom at the 7-position can be replaced with other halogens or functional groups to fine-tune the electronic and lipophilic character of the molecule, which can significantly impact target recognition and pharmacokinetic properties. The strategic placement of trifluoromethyl groups, for example, has been explored to enhance interactions with target enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). nih.gov
In Vitro Target Engagement Studies and Mechanistic Enzyme Inhibition
To validate the design principles, derivatives of this compound are subjected to a range of in vitro assays to quantify their interaction with specific biological targets. These studies are crucial for determining the mechanism of action and potency of new compounds.
Common in vitro evaluations include:
Enzyme Inhibition Assays: The ability of derivatives to inhibit specific enzymes is a primary focus. For example, thiazole-based compounds have been evaluated as inhibitors of DNA topoisomerase IB (Top1), with activity measured by their ability to prevent enzyme-mediated DNA relaxation. nih.gov Similarly, derivatives have been tested for their inhibitory potential against cyclooxygenase (COX-1 and COX-2), tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and α-glucosidase. rsc.orgnih.govresearchgate.netnih.gov The potency is typically reported as an IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. rsc.orgresearchgate.net
Receptor Binding Affinities: For targets that are receptors, binding assays are used to determine the affinity of the ligand. For cannabinoid receptors (CB1 and CB2), the binding affinity (Ki) of novel benzothiazole derivatives has been evaluated, with some compounds showing high affinity in the picomolar to low nanomolar range. researchgate.net
Enzyme Kinetics: Kinetic studies are performed to understand how a compound inhibits an enzyme. These studies can determine whether the inhibition is competitive, non-competitive, or uncompetitive, providing deeper insight into the binding mechanism.
Table 1: In Vitro Inhibitory Activity of Selected Benzothiazole and Thiazole (B1198619) Derivatives
Compound Series Target Enzyme Reported Potency (IC₅₀/Ki) Reference 2-Oxoindolin-3-ylidene Thiazole Derivatives VEGFR-2 IC₅₀ values from 0.047 to 1.549 µM nih.gov Thiazole-based Stilbene (B7821643) Analogs DNA Topoisomerase IB (Top1) Qualitatively reported as strong inhibitors, comparable to Camptothecin (CPT) nih.gov Methoxyphenyl Thiazole Carboxamides COX-2 Inhibition of 53.9–81.5% at 5 µM nih.gov N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) Carboxamides Cannabinoid Receptor 2 (CB2) Ki values in the picomolar to low nanomolar range nih.gov Dihydroquinazolin-4(1H)-one Derivatives α-Glucosidase IC₅₀ values from 9.15 to 13.74 µM for potent compounds nih.gov
Cellular Uptake and Subcellular Localization Mechanisms of Benzothiazole Derivatives (Conceptual Studies)
Understanding how derivatives of this compound enter cells and where they accumulate is critical for interpreting their biological effects. While specific studies on this parent compound are limited, conceptual insights can be drawn from related heterocyclic systems like benzophenothiazines. nih.gov The mechanisms of cellular uptake and localization are often dependent on the physicochemical properties of the molecule:
pH Gradient Dependence: Cationic derivatives can accumulate in acidic organelles like lysosomes. nih.govThe uptake into these compartments is thought to be driven by the pH gradient across the lysosomal membrane. nih.gov* Membrane Potential Dependence: For other cationic dyes, accumulation in mitochondria is a common observation. nih.govThis process is often dependent on the mitochondrial membrane potential, which is typically higher in cancer cells compared to normal cells. nih.govThis differential can potentially be exploited for selective targeting.
Studies investigating the uptake of benzophenothiazine photosensitizers have shown that minor structural changes, such as altering N-alkylation, can significantly manipulate their subcellular localization, shifting accumulation from lysosomes to mitochondria. nih.govThis highlights the sensitivity of localization to molecular structure, a principle that would be directly applicable to a library of this compound derivatives.
Development of Mechanism-Based Biological Probes
The this compound scaffold is conceptually well-suited for the development of mechanism-based biological probes. These tools are designed to study biological processes by covalently binding to or reporting from a specific microenvironment.
Photoaffinity Labels: By incorporating a photoreactive group into the derivative structure, a photoaffinity label can be created. Upon photoactivation, this probe can form a covalent bond with its target protein, enabling identification and characterization of the binding site.
Fluorescent Tags: The reactive 2-(chloromethyl) group provides a convenient site for attaching a fluorescent dye. The resulting fluorescent probe could be used to visualize the subcellular distribution of the compound using fluorescence microscopy. Cationic, water-soluble benzophenothiaziniums, for instance, have been developed as photosensitizers whose localization and effects can be tracked within cells. nih.govThis principle of using inherent or attached fluorescence is a cornerstone of developing probes to track molecular interactions in real-time.
Structure-Activity Relationship (SAR) Studies for Molecular Interaction and Biological Pathways
SAR studies are essential for optimizing the design of benzothiazole derivatives. By systematically altering the structure of this compound and evaluating the biological impact, researchers can deduce which molecular features are critical for target interaction. rjptonline.org Key SAR insights from various benzothiazole series include:
Influence of Substituents on Phenyl Rings: In series of 2-phenyl benzothiazoles, the nature and position of substituents on the phenyl ring are crucial for activity. nih.govFor thiazole-based stilbene analogs, halogen substitutions at the 4-position of a phenyl ring were found to remarkably affect inhibition against Top1. nih.gov* Role of the Benzothiazole Core: The substitution pattern on the benzothiazole ring itself dictates activity. For instance, in a series of dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors, trifluoromethyl groups on the aromatic rings were well-tolerated when placed at specific positions. nih.gov* Impact of Linker Groups: Introducing different linkers between the benzothiazole core and other parts of the molecule can significantly alter biological activity by changing the molecule's geometry and flexibility. nih.gov
Table 2: Summary of Key Structure-Activity Relationship (SAR) Findings for Benzothiazole Derivatives
Compound Series Structural Variation Impact on Molecular Interaction/Activity Reference Thiazolyl–Pyrazoline Hybrids Nature of substituents on pyrazoline and phenyl rings Identified as most important for antibacterial and antifungal activities. nih.gov Benzothiazole-phenyl Analogs Position of trifluoromethyl groups on aromatic rings Well tolerated by target enzymes (sEH/FAAH) at ortho and para positions. nih.gov General Benzothiazole Derivatives Introduction of an additional carbon atom or carbonyl groups between rings Designed to explore relationships between structure and activity by altering molecular architecture. nih.gov Thiazole-based Stilbene Analogs Halogen substituent at the 4-position of Phenyl A Remarkably affected inhibitory activity against Topoisomerase I. nih.gov
Computational Approaches to Ligand-Protein Docking and Molecular Dynamics Simulations for Biological Systems
Computational techniques are indispensable tools in modern drug discovery and are widely applied to study benzothiazole derivatives. nih.govThese methods provide atomic-level insights into how a ligand like a this compound derivative might interact with its protein target.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.govDocking studies have been used to rationalize the inhibitory activity of thiazole derivatives against targets like VEGFR-2, COX enzymes, and Candida sterol 14-α demethylase (CYP51). rsc.orgnih.govnih.govThe results can reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govnih.gov* Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of the ligand-protein complex over time. These simulations can assess the stability of the binding pose predicted by docking and provide a more realistic picture of the molecular interactions. nih.gov* Density Functional Theory (DFT): DFT analysis provides detailed information about the electronic structure of the derivatives. nih.govBy calculating properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), researchers can understand the compound's reactivity and stability. nih.gov These computational methods revolutionize drug design by facilitating the rational design of new therapeutic agents and providing a deeper understanding of their interaction mechanisms. nih.gov
Potential Applications in Materials Science and Analytical Chemistry
Integration into Polymer Backbones for Functional Materials (e.g., Optoelectronic Materials, Conductive Polymers)
Benzothiazole (B30560) and its derivatives are known to be incorporated into conjugated polymers for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. mit.edu These heterocyclic units can influence the electronic properties of the resulting polymers, often leading to materials with lower band gaps and altered emission characteristics. mit.edu The 2-(chloromethyl) group on the target compound provides a reactive site for polymerization reactions, allowing for its potential integration into polymer chains. The bromine atom at the 7-position could be further modified, for instance, through cross-coupling reactions, to tune the electronic and photophysical properties of the resulting polymer. mit.edu
While specific studies on 7-Bromo-2-(chloromethyl)benzo[d]thiazole are not available, research on other substituted benzothiazoles demonstrates their utility in creating luminescent poly(arylene ethynylene)s and polyfluorenes. mit.edu These materials often exhibit enhanced solubility and red-shifted absorption and emission spectra, which are desirable properties for various optoelectronic applications. mit.edu
Surface Functionalization and Immobilization Strategies for Advanced Materials
The modification of surfaces with organic molecules is a key strategy for creating advanced materials with tailored properties. Benzothiazole derivatives can be used for surface functionalization to impart specific chemical or physical characteristics to a material. For example, chitosan, a natural polymer, has been modified with benzothiazole derivatives to enhance its antibacterial properties. nih.gov
The chloromethyl group of this compound offers a convenient handle for covalent attachment to surfaces containing nucleophilic groups like amines or hydroxyls. This could allow for the immobilization of the benzothiazole unit onto various substrates, including nanoparticles and polymers, to create functional materials.
Electrochemical Behavior and Sensing Applications
The electrochemical properties of benzothiazole derivatives have been explored for various applications, including the development of electrochemical sensors. The benzothiazole ring system can undergo redox reactions, and its electrochemical behavior can be influenced by the nature and position of substituents. While there is no specific electrochemical data available for this compound, studies on related compounds suggest that it could exhibit interesting electrochemical properties. For example, electrochemical methods have been used for the synthesis of benzothiazole derivatives through intramolecular C-S bond formation. rsc.org This indicates the electrochemical reactivity of the benzothiazole core.
Emerging Research Directions and Future Perspectives for 7 Bromo 2 Chloromethyl Benzo D Thiazole
Exploration of Novel Synthetic Methodologies
Modern synthetic chemistry is rapidly evolving, with a strong emphasis on developing methodologies that offer greater efficiency, safety, and control over reaction outcomes. For the synthesis of benzothiazole (B30560) derivatives like 7-Bromo-2-(chloromethyl)benzo[d]thiazole, several cutting-edge techniques are being explored.
Flow Chemistry : Continuous-flow synthesis is emerging as a powerful alternative to traditional batch processing for preparing benzothiazole compounds. mdpi.combiointerfaceresearch.com This technique involves pumping reagents through a network of tubes or microreactors, allowing for precise control over parameters such as temperature, pressure, and reaction time. mdpi.com Key advantages include enhanced heat and mass transfer, improved safety when handling hazardous intermediates, and the potential for straightforward scaling-up by extending the operation time. nih.gov Researchers have successfully applied multistep continuous-flow protocols to synthesize complex condensed benzothiazoles, demonstrating the method's robustness. mdpi.combiointerfaceresearch.com The catalyst- and supporting-electrolyte-free electrosynthesis of benzothiazoles has also been achieved in a continuous-flow setup, highlighting a green and efficient approach. nih.gov
Photoredox Catalysis : Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of reactive radical intermediates under exceptionally mild conditions. nih.gov This strategy has been successfully employed for the synthesis of 2-substituted benzothiazoles through processes like C-H functionalization and C-S bond formation. mdpi.com A significant advantage of this method is the use of molecular oxygen, a green and abundant oxidant, with water as the only byproduct. mdpi.com Dual catalytic systems, combining a photoredox catalyst with a cobalt catalyst, have been designed to construct benzothiazoles without the need for an external oxidant, generating hydrogen gas as the sole side product. beilstein-journals.org These methods offer high efficiency and a strong environmental profile, making them highly attractive for modern pharmaceutical research. mdpi.combeilstein-journals.org
Electrosynthesis : As a green and sustainable tool, organic electrosynthesis uses electricity to drive chemical reactions, often avoiding the need for harsh or toxic chemical oxidants and reagents. mdpi.commdpi.com This method has been applied to the synthesis of benzothiazole derivatives through electrochemical C-H thiolation. organic-chemistry.org Electrosynthesis can be performed under mild, room-temperature conditions and often uses simple, inexpensive equipment. mdpi.comorganic-chemistry.org The development of catalyst- and supporting-electrolyte-free electrosynthesis, particularly in continuous-flow systems, represents a significant advance toward highly sustainable chemical production. nih.gov
Table 1: Comparison of Novel Synthetic Methodologies for Benzothiazole Synthesis
| Methodology | Key Advantages | Relevant Findings | Citations |
|---|---|---|---|
| Flow Chemistry | Precise control, enhanced safety, easy scalability, improved mixing. | Successful multistep synthesis of condensed benzothiazoles; catalyst-free electrosynthesis in flow. | mdpi.combiointerfaceresearch.comnih.gov |
| Photoredox Catalysis | Mild reaction conditions, use of visible light, high functional group tolerance. | Aerobic C-H functionalization using O₂ as a green oxidant; dual catalytic systems producing H₂ as the only byproduct. | nih.govmdpi.combeilstein-journals.org |
| Electrosynthesis | Green (uses electricity), avoids harsh chemical oxidants, mild conditions. | Efficient C-H thiolation for 2-aminobenzothiazole (B30445) synthesis; catalyst- and electrolyte-free systems developed. | mdpi.commdpi.comorganic-chemistry.org |
Expansion of Reactive Pathways for Advanced Functionalization and Complex Molecule Synthesis
The 2-(chloromethyl) group on the benzothiazole ring is a highly valuable functional handle, acting as a potent electrophile for nucleophilic substitution reactions. This reactivity is central to the role of this compound as a versatile intermediate for creating diverse and complex molecular architectures.
The primary reactive pathway involves the substitution of the chlorine atom by a wide range of nucleophiles. This allows for the introduction of various functionalities, each capable of imparting unique chemical and biological properties to the final molecule. For instance:
N-Nucleophiles : Reaction with primary or secondary amines, anilines, or nitrogen-containing heterocycles can generate a library of 2-(aminomethyl)benzothiazole derivatives.
O-Nucleophiles : Alcohols and phenols can be used to form the corresponding ether linkages.
S-Nucleophiles : Thiols and thiophenols readily react to produce thioethers, a common motif in many biologically active compounds. cas.cn
This capacity for straightforward functionalization is critical in drug discovery, where the synthesis of large libraries of related compounds is necessary for structure-activity relationship (SAR) studies. researchgate.net The bromine atom at the C-7 position offers a secondary site for modification, typically through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), further expanding the molecular diversity that can be achieved from this single precursor. The ability to selectively functionalize either the C-2 methyl group or the C-7 position allows for a modular approach to synthesizing complex, polyfunctional molecules with potential applications in medicine and materials science. cas.cn
Development of Sustainable and Environmentally Benign Synthesis Routes (Further Green Chemistry Integration)
The principles of green chemistry are increasingly guiding the development of new synthetic protocols, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. cas.cn The synthesis of benzothiazoles is an area where these principles have been actively applied.
Key green chemistry strategies applicable to the synthesis of this compound and its derivatives include:
Use of Green Solvents : Replacing traditional volatile organic compounds with environmentally benign solvents like water or ethanol (B145695) significantly reduces the environmental impact of a synthesis. cas.cn
Alternative Energy Sources : Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the preparation of 2-(chloromethyl)benzothiazole. mdpi.com
Recyclable Catalysts : The development of heterogeneous or recyclable catalysts is a core tenet of green chemistry, minimizing waste and improving process efficiency.
Atom Economy : Designing reactions that incorporate the maximum number of atoms from the reactants into the final product is crucial. Methodologies like using CO2 as a C1 source for building the thiazole (B1198619) ring exemplify this principle.
Solvent-Free Reactions : Conducting reactions without a solvent, where possible, eliminates a major source of chemical waste. cas.cn
The integration of these approaches not only makes the synthesis more environmentally friendly but can also lead to more efficient and cost-effective production processes.
Table 2: Green Chemistry Principles in Benzothiazole Synthesis
| Green Chemistry Principle | Application in Benzothiazole Synthesis | Key Benefits | Citations |
|---|---|---|---|
| Alternative Solvents | Use of water, ethanol, or ionic liquids instead of hazardous organic solvents. | Reduced toxicity, improved safety, potential for biodegradability. | cas.cn |
| Energy Efficiency | Microwave-assisted reactions to accelerate cyclization steps. | Drastically shorter reaction times (minutes vs. hours), often higher yields. | mdpi.com |
| Catalysis | Employment of recyclable heterogeneous catalysts (e.g., SnP₂O₇, laccases). | Catalyst can be recovered and reused, reducing waste and cost. | |
| Renewable Feedstocks | Use of CO₂ as a raw material for cyclization. | Utilizes a waste product, high atom economy. | |
| Waste Reduction | Solvent-free reaction conditions; photoredox catalysis using O₂ as the terminal oxidant. | Eliminates solvent waste; produces only water as a byproduct. | mdpi.comcas.cn |
Interdisciplinary Approaches for Expanding Application Domains
The unique structural and electronic properties of the benzothiazole core have propelled its use far beyond traditional synthetic chemistry into a variety of interdisciplinary fields. Research on derivatives of this compound is positioned to contribute to these expanding domains.
Medicinal Chemistry and Pharmacology : Benzothiazole derivatives are a mainstay in drug discovery, exhibiting a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. researchgate.net The ability to easily diversify the this compound scaffold makes it an ideal starting point for developing new therapeutic agents.
Chemical Biology and Diagnostics : Certain benzothiazole derivatives, such as Thioflavin T, are known to bind to amyloid-beta plaques, which are hallmarks of Alzheimer's disease. This has led to their development as imaging agents for diagnosing neurodegenerative disorders. The fluorescence properties of many benzothiazole compounds also make them suitable for use as biological probes and markers.
Materials Science : The extended π-conjugated system of the benzothiazole ring often imparts useful photophysical properties, leading to applications in organic light-emitting diodes (OLEDs), fluorescent dyes, and sensors. Functionalization of the core structure allows for the fine-tuning of these electronic and optical properties for specific technological applications.
Addressing Current Limitations and Challenges in Research and Development of Benzothiazole Compounds
Despite significant progress, research and development involving benzothiazole compounds face several ongoing challenges that future work aims to address.
Sustainability of Synthesis : Many traditional methods for synthesizing benzothiazoles rely on harsh reaction conditions, stoichiometric amounts of hazardous oxidants, and environmentally damaging solvents. mdpi.comcas.cn The continued development and adoption of the green and novel methodologies discussed above are crucial to overcoming these limitations.
Molecular Complexity and Selectivity : The synthesis of densely substituted or complex benzothiazole derivatives remains a challenge. Developing highly regioselective and stereoselective synthetic methods is essential for accessing novel chemical space and creating more sophisticated molecular structures. Photoredox catalysis is one emerging tool that helps address this challenge by providing new pathways to previously inaccessible compounds. nih.gov
Biological Understanding : While numerous benzothiazole derivatives show promising biological activity, a deep understanding of their mechanisms of action, potential off-target effects, and metabolic pathways is often lacking. A closer integration of synthetic chemistry with molecular biology, toxicology, and pharmacology is needed to translate promising compounds into clinical candidates.
Drug Resistance : In the fields of anticancer and antimicrobial therapy, the emergence of drug resistance is a constant threat. There is a persistent need to design and synthesize new benzothiazole derivatives with novel mechanisms of action that can overcome existing resistance pathways.
Future research will likely focus on integrating computational modeling and machine learning with synthetic chemistry to predict the properties of novel benzothiazole derivatives, streamline the discovery process, and tackle these persistent challenges more effectively.
Q & A
Q. Advanced
- Cross-Validation : Compare XRD-derived bond lengths/angles with Density Functional Theory (DFT) calculations to assess steric/electronic effects .
- Solvent Modeling : Incorporate solvation effects (e.g., PCM models) to refine computational predictions of reaction pathways .
- Experimental Replication : Repeat reactions under controlled conditions (e.g., inert atmosphere) to isolate variables causing discrepancies .
How does the bromo substituent influence the chloromethyl group’s reactivity in nucleophilic substitutions?
Advanced
The electron-withdrawing bromo group at C7 increases the electrophilicity of the C2 chloromethyl moiety, facilitating SN2 reactions. This effect is amplified in polar aprotic solvents (e.g., DMF), where the leaving group (Cl⁻) is stabilized. Kinetic studies on analogous compounds show enhanced reactivity when electron-withdrawing groups are para to reactive sites .
What are the key considerations for designing biological activity assays for derivatives of this compound?
Q. Advanced
- Derivatization Strategy : Functionalize the chloromethyl group with pharmacophores (e.g., amines, thiols) to target specific enzymes/receptors .
- In Vivo/In Vitro Models : Use established protocols for anti-inflammatory (e.g., carrageenan-induced edema) or antimicrobial (e.g., MIC against S. aureus) assays .
- Dose-Response Analysis : Employ logarithmic concentration ranges (1–100 µM) to determine IC₅₀/EC₅₀ values, validated with positive controls (e.g., ibuprofen for anti-inflammatory tests) .
How can researchers resolve ambiguities in regioselectivity during halogenation of benzothiazole precursors?
Q. Advanced
- Directed Metalation : Use directing groups (e.g., -NH₂) to guide bromine/chlorine placement, followed by deprotection .
- Computational Screening : Apply DFT to predict halogenation sites based on Fukui indices or electrostatic potential maps .
- Isotopic Labeling : Track substituent positions via ²H or ¹³C NMR in deuterated intermediates .
What are the challenges in crystallizing this compound, and how are they mitigated?
Q. Advanced
- Polymorphism Control : Use slow evaporation in ethanol/water mixtures to favor single-crystal formation .
- Hydrogen Bonding : Introduce co-crystallizing agents (e.g., urea) to stabilize lattice structures .
- Temperature Gradients : Gradual cooling from 60°C to room temperature reduces disorder in crystal packing .
How do steric and electronic effects impact the compound’s stability under storage conditions?
Q. Advanced
- Steric Shielding : The chloromethyl group’s steric bulk reduces hydrolysis susceptibility compared to smaller substituents.
- Light Sensitivity : Bromine’s electron-withdrawing nature increases photodegradation risk; store in amber vials at 2–8°C .
- Moisture Control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the chloromethyl group .
What methodologies are used to study the compound’s interaction with biological targets (e.g., enzymes)?
Q. Advanced
- Molecular Docking : Simulate binding poses with software like AutoDock Vina, using crystallographic data from homologous proteins .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., kₐₙ, kₒff) for derivatives .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
